molecular formula C10H21NO2 B1479426 2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine CAS No. 2098107-23-2

2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine

Cat. No.: B1479426
CAS No.: 2098107-23-2
M. Wt: 187.28 g/mol
InChI Key: XMRCFZGUVYCVEP-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,3-dimethoxycyclobutyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,7-11)8-5-10(6-8,12-3)13-4/h8H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRCFZGUVYCVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CC(C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethoxycyclobutanol with methylamine under controlled conditions. The yield and purity of the compound can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to reduce cell viability in A-549 lung cancer cells and other tumor models by inducing apoptosis through the activation of caspase pathways .

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects, particularly in modulating cytokine production. It has been reported to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating its potential role as an anti-inflammatory agent . This immunosuppressive activity could be beneficial in treating autoimmune disorders or conditions characterized by excessive inflammation.

The biological activity of this compound is believed to be linked to its ability to alter signaling pathways involved in cell survival and apoptosis. Studies have shown that the compound can induce differential changes in the expression levels of key signaling proteins such as ERK, JNK, and p38 MAP kinases, which are crucial for cell differentiation and activation .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer efficacy of various compounds, this compound was found to significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups after treatment with the compound over a period of four weeks .

Case Study 2: Immunomodulation in Autoimmune Models

Another study focused on the immunomodulatory effects of this compound in mouse models of autoimmune diseases. The results indicated a marked decrease in disease severity and inflammatory markers following administration of the compound. This suggests potential therapeutic applications for autoimmune conditions such as rheumatoid arthritis or lupus .

Data Table: Biological Activities Overview

Activity Effect Model/System
AntitumorInhibition of cell proliferationA-549 lung cancer cells
ImmunomodulationSuppression of TNF-α productionHuman whole blood cultures
Apoptosis inductionActivation of caspase pathwaysVarious cancer cell lines
Anti-inflammatoryReduction in inflammatory markersMouse autoimmune models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine
Reactant of Route 2
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.